molecular formula C10H13NO2 B555758 (R)-2-Amino-2-methyl-3-phenylpropanoic acid CAS No. 17350-84-4

(R)-2-Amino-2-methyl-3-phenylpropanoic acid

Cat. No.: B555758
CAS No.: 17350-84-4
M. Wt: 179,22 g/mole
InChI Key: HYOWVAAEQCNGLE-SNVBAGLBSA-N
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Description

®-2-Amino-2-methyl-3-phenylpropanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group (-NH2), a carboxyl group (-COOH), and a phenyl group attached to the central carbon atom. This compound is chiral, meaning it has a non-superimposable mirror image, and the ®-configuration indicates the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-methyl-3-phenylpropanoic acid can be achieved through several methods. One common approach involves the Strecker synthesis, which includes the reaction of an aldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis. Another method is the reductive amination of phenylpyruvic acid using a chiral amine .

Industrial Production Methods: Industrial production often employs enzymatic resolution techniques to obtain the desired enantiomer. This involves the use of specific enzymes that selectively react with one enantiomer, leaving the other untouched. Additionally, asymmetric synthesis using chiral catalysts can be employed to produce ®-2-Amino-2-methyl-3-phenylpropanoic acid with high enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions: ®-2-Amino-2-methyl-3-phenylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

®-2-Amino-2-methyl-3-phenylpropanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: ®-2-Amino-2-methyl-3-phenylpropanoic acid is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to participate in selective interactions makes it valuable in various research and industrial applications .

Properties

IUPAC Name

(2R)-2-amino-2-methyl-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(11,9(12)13)7-8-5-3-2-4-6-8/h2-6H,7,11H2,1H3,(H,12,13)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOWVAAEQCNGLE-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC1=CC=CC=C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001313216
Record name α-Methyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17350-84-4
Record name α-Methyl-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17350-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Methyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-amino-2-methyl-3-phenylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the enantioselective synthesis of (R)-2-Amino-2-methyl-3-phenylpropanoic acid tert-butyl ester?

A1: The research article details an enantioselective alkylation method for synthesizing this compound tert-butyl ester []. This is significant because enantiomers (mirror image molecules) can exhibit different biological activities. Therefore, developing methods for selective synthesis of a specific enantiomer, in this case the (R)-enantiomer, is crucial for potential pharmaceutical applications where the desired biological activity might reside in only one of the enantiomers.

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